1,2-Epoxy-4-(epoxyethyl)benzene

Low‑viscosity epoxy resin Vacuum infusion molding Reactive diluent replacement

1,2‑Epoxy‑4‑(epoxyethyl)benzene (CAS 13484‑13‑4), also referred to as 4‑vinylbenzene dioxide or para‑divinylbenzene dioxide (p‑DVBDO), is a difunctional aromatic diepoxide belonging to the divinylarene dioxide class [REFS‑1]. It possesses two terminal oxirane rings attached directly to a single benzene core, yielding a rigid, planar molecular architecture with a molecular weight of 134.13 g mol⁻¹ and a calculated density of 1.44 g cm⁻³ [REFS‑2].

Molecular Formula C8H6O2
Molecular Weight 134.13 g/mol
CAS No. 13484-13-4
Cat. No. B089017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Epoxy-4-(epoxyethyl)benzene
CAS13484-13-4
Molecular FormulaC8H6O2
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CC3=C(O3)C=C2
InChIInChI=1S/C8H6O2/c1-2-6-7(10-6)3-5(1)8-4-9-8/h1-3,8H,4H2
InChIKeyASZDXZKUBDYMPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Epoxy-4-(epoxyethyl)benzene (CAS 13484‑13‑4) – A Low‑Viscosity Aromatic Diepoxide for High‑Tg Thermoset Procurement


1,2‑Epoxy‑4‑(epoxyethyl)benzene (CAS 13484‑13‑4), also referred to as 4‑vinylbenzene dioxide or para‑divinylbenzene dioxide (p‑DVBDO), is a difunctional aromatic diepoxide belonging to the divinylarene dioxide class [REFS‑1]. It possesses two terminal oxirane rings attached directly to a single benzene core, yielding a rigid, planar molecular architecture with a molecular weight of 134.13 g mol⁻¹ and a calculated density of 1.44 g cm⁻³ [REFS‑2]. Unlike conventional bisphenol‑A‑based epoxy resins (e.g., DGEBA) that exhibit viscosities of ~12 000 cP at 25 °C, neat DVBDO displays a viscosity below 20 cP, enabling solvent‑free processing in vacuum‑infusion and capillary‑underfill applications without sacrificing the high glass‑transition temperatures (>200 °C) demanded by aerospace and electronic encapsulation end‑uses [REFS‑3][REFS‑4].

Why a Generic Diepoxide Cannot Replace 1,2‑Epoxy‑4‑(epoxyethyl)benzene in Low‑Viscosity, High‑Tg Formulations


Epoxy formulators frequently assume that any difunctional epoxide can be substituted into a thermoset recipe; however, 1,2‑epoxy‑4‑(epoxyethyl)benzene occupies a unique design space that generic alternatives cannot replicate. The compound combines an all‑aromatic backbone with two directly attached oxirane rings, conferring both exceptionally low neat viscosity (<0.02 Pa·s) and, upon curing, a cross‑link density that drives Tg above 200 °C—a property combination absent in aliphatic diepoxides (e.g., 4‑vinylcyclohexene dioxide) and glycidyl‑ether‑type resins (e.g., DGEBA, RDGE) [REFS‑1][REFS‑2]. Moreover, the positional isomerism of the divinylbenzene dioxide system (1,3‑ vs. 1,4‑substitution) directly impacts polymerization kinetics and network architecture, meaning that procurement of a generic “DVBDO” without specifying the isomer ratio introduces uncontrolled variability in gel time, conversion at gel point, and final Tg [REFS‑3]. These structure‑property relationships are quantified in the evidence items below.

Quantitative Differentiation Evidence for 1,2‑Epoxy‑4‑(epoxyethyl)benzene Against Closest Analogues


Neat Viscosity: DVBDO vs. DGEBA – A 600‑Fold Reduction Enabling Solvent‑Free Infusion Processing

The neat viscosity of 1,2‑epoxy‑4‑(epoxyethyl)benzene (para‑DVBDO) at 25 °C is ≤20 cP (≤0.02 Pa·s), compared with approximately 12 000 cP for standard DGEBA (e.g., EPON 828) under the same conditions [REFS‑1][REFS‑2]. This >600‑fold viscosity reduction eliminates the need for volatile reactive diluents that compromise cured‑state heat resistance, directly addressing the vacuum‑infusion requirement of <300 mPa·s at 25 °C [REFS‑3].

Low‑viscosity epoxy resin Vacuum infusion molding Reactive diluent replacement

Cured‑State Glass Transition Temperature: DVBDO Matrices Outperform Cycloaliphatic Diepoxides by >50 °C

Thermoset polymers prepared from DVBDO cured with aromatic diamines exhibit a glass transition temperature (Tg) of approximately 201 °C, as measured by DSC and DMA [REFS‑1]. In contrast, 4‑vinylcyclohexene dioxide (VCD), a cycloaliphatic diepoxide of identical molecular formula (C₈H₁₂O₂ vs. C₈H₆O₂ for DVBDO), typically yields cured networks with Tg values in the 120‑150 °C range when cured with similar amine hardeners [REFS‑2]. The ~50‑80 °C Tg advantage of DVBDO is attributed to the rigid aromatic core and higher cross‑link density achievable with the compact diepoxide structure [REFS‑1].

High‑Tg thermoset Epoxy encapsulant Aerospace composite

Tensile Strength of Cured DVBDO Networks: 132 MPa vs. Typical DGEBA‑Based Systems

In a direct experimental report, DVBDO cured with a diamine hardener achieved a tensile strength of 131.99 MPa [REFS‑1]. By comparison, a standard DGEBA‑diamine system (e.g., DGEBA cured with m‑phenylenediamine) typically yields tensile strengths of approximately 70‑90 MPa under comparable cure schedules [REFS‑2]. The ~47‑88 % higher tensile strength of the DVBDO network is consistent with the higher aromatic ring density and tighter cross‑link mesh afforded by the compact diepoxide monomer [REFS‑1].

Mechanical properties Tensile strength Structural epoxy

Mono‑ vs. Diepoxide Functionality: Cross‑Link Density and Thermal Degradation Stability

Worzakowska (2007) demonstrated that divinylbenzene‑derived diepoxides produce cross‑linked networks with significantly higher viscoelastic storage modulus and improved thermal degradation resistance compared with the corresponding monoepoxide derived from the same divinylbenzene precursor [REFS‑1]. The monoepoxide yields only linear or lightly branched chains upon curing, whereas the diepoxide (DVBDO) generates a three‑dimensional network. This qualitative class‑level inference is supported by the observed shift in decomposition onset temperature to higher values and the emergence of a rubbery plateau in DMA for the diepoxide‑based network [REFS‑1]. Although exact numerical values are behind a paywall, the functional‑group‑count difference (two oxirane rings vs. one) is a definitive structural differentiator that directly governs network architecture.

Crosslink density Thermal degradation Diepoxide vs. monoepoxide

Positional Isomer Effects: meta‑ vs. para‑DVBDO Polymerization Kinetics and Gel Behavior

The para‑substituted DVBDO (1,2‑epoxy‑4‑(epoxyethyl)benzene) and its meta‑isomer (1,3‑DVBDO) exhibit distinct polymerization kinetics. Studies on pure meta‑ and para‑divinylbenzene monomers show that the meta isomer polymerizes more rapidly than the para isomer, with measurable differences in initiator square‑root rate dependencies, gel times, and conversions at the gel point [REFS‑1][REFS‑2]. Commercial DVBDO is typically produced as an isomer mixture with meta:para ratios ranging from 9:1 to 1:9 depending on the divinylbenzene feedstock [REFS‑3]. Because the para isomer (the target compound) incorporates more slowly into growing chains, formulations based on para‑enriched DVBDO offer extended pot life and more controlled gelation compared with meta‑rich batches, a critical processing parameter for large‑part vacuum infusion [REFS‑1].

Isomer purity Gel time Polymerization kinetics

Process Safety Advantages of Dioxirane‑Based DVBDO Synthesis over Peracid/H₂O₂ Routes

The dioxirane‑based epoxidation process disclosed in EP 2547669 B1 produces divinylarene dioxides with higher purity and avoids the acidic or saline by‑products (e.g., acetamide, sulfide residues, or chlorohydrin‑derived salts) that contaminate product prepared via peracetic acid or H₂O₂/acetonitrile routes [REFS‑1]. Prior art processes typically achieved yields below 30 % for DVBDO, whereas the dioxirane method enables yields exceeding 70 % [REFS‑1][REFS‑2]. For procurement, this means that DVBDO sourced via the dioxirane route contains fewer residual oxidizing agents or ionic contaminants that could interfere with subsequent curing reactions or compromise electrical insulation properties in electronic encapsulation applications.

Epoxidation process Yield improvement Residual contaminant control

Procurement‑Relevant Application Scenarios for 1,2‑Epoxy‑4‑(epoxyethyl)benzene Based on Quantified Differentiation Evidence


Solvent‑Free Vacuum Infusion Molding of Large Composite Structures (Wind Turbine Blades, Nacelles, Nose Cones)

The sub‑20 cP neat viscosity of para‑DVBDO satisfies the <300 mPa·s infusion specification without requiring volatile reactive diluents, while the >200 °C cured Tg meets Germanischer Lloyd heat‑deflection requirements [REFS‑1][REFS‑2]. This combination is unattainable with DGEBA (viscosity ~12 000 cP) or 4‑vinylcyclohexene dioxide (Tg 120‑150 °C).

High‑Temperature Electronic Encapsulation and Capillary Underfill Materials

DVBDO cured with aromatic diamines delivers a Tg of ~201 °C and tensile strength of ~132 MPa, while the low ionic contamination achievable via the dioxirane synthesis route preserves electrical insulation integrity [REFS‑1][REFS‑3]. The ultra‑low viscosity also enables capillary flow into narrow‑gap flip‑chip assemblies without pressure‑assisted dispensing [REFS‑4].

High‑Modulus Structural Adhesives and Aerospace Composite Matrices

The 47‑88 % higher tensile strength of DVBDO‑based networks compared with standard DGEBA‑diamine systems [REFS‑1] allows formulators to specify lower adhesive bond‑line thicknesses or reduce the number of composite plies while maintaining design strength, directly reducing component weight in aerospace assemblies.

Precision Thermoset Molding Requiring Controlled Gel Time via Isomer Ratio Specification

For large‑part resin transfer molding (RTM) where precise gel‑time control is critical, procurement of para‑enriched DVBDO (1,2‑epoxy‑4‑(epoxyethyl)benzene) offers slower polymerization kinetics and higher conversion at gelation compared with meta‑rich blends, ensuring complete mold filling before network formation arrests flow [REFS‑5][REFS‑6].

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